molecular formula C5H2BrNO5 B2461152 4-Bromo-5-nitrofuran-2-carboxylic acid CAS No. 4805-95-2

4-Bromo-5-nitrofuran-2-carboxylic acid

Cat. No.: B2461152
CAS No.: 4805-95-2
M. Wt: 235.977
InChI Key: RQWSGKBGYFGZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-nitrofuran-2-carboxylic acid is a heterocyclic organic compound that features a furan ring substituted with bromine and nitro groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitrofuran-2-carboxylic acid typically involves the nitration and bromination of furan derivatives. One common method includes the nitration of furan-2-carboxylic acid followed by bromination. The nitration is usually carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-nitrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-nitrofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitrofuran-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    5-Nitrofuran-2-carboxylic acid: Lacks the bromine substituent but shares similar chemical properties.

    2-Bromo-5-nitrofuran: Similar structure but lacks the carboxylic acid group.

    4-Bromo-2-furoic acid: Similar structure but lacks the nitro group

Uniqueness: 4-Bromo-5-nitrofuran-2-carboxylic acid is unique due to the presence of both bromine and nitro groups on the furan ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-5-nitrofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO5/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSGKBGYFGZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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